Photodyn;Sensibion

Chemical composition Batch reproducibility Analytical reference standard

Hematoporphyrin derivative (HPD) and Photofrin batch variability undermines PDT research reproducibility. This single molecular entity (C34H38N4O6) eliminates confounding oligomeric mixtures. - Defined reference standard: single HPLC peak for precise calibration & method validation - Synthetic building block: controlled HPD synthesis & porphyrin conjugates via 1-hydroxyethyl/propionic acid handles - >95% purity, singlet oxygen quantum yield ΦΔ=0.73, Soret band 395-405 nm - Available in research quantities with analytical certificate

Molecular Formula C34H38N4O6
Molecular Weight 598.7 g/mol
Cat. No. B12341219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotodyn;Sensibion
Molecular FormulaC34H38N4O6
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O
InChIInChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44)
InChIKeyAFLAANOJZIFBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hematoporphyrin: Defined-Molecule Porphyrin Photosensitizer for Reproducible Research


Hematoporphyrin (synonyms: Photodyn, Sensibion; CAS 14459-29-1) is a single, chemically defined porphyrin compound with molecular formula C₃₄H₃₈N₄O₆ and molecular weight 598.69 g/mol [1]. It is an endogenous porphyrin produced by acid hydrolysis of hemoglobin and is structurally characterized as protoporphyrin IX in which the two vinyl groups at positions 7 and 12 are hydrated to 1-hydroxyethyl groups [1]. As a first-generation photosensitizer, hematoporphyrin absorbs light across the 400–650 nm region, with a Soret band near 395–405 nm and four Q-bands in the visible range, and generates cytotoxic reactive oxygen species—predominantly singlet oxygen—upon photoactivation [2]. Critically, hematoporphyrin is the monomeric precursor from which hematoporphyrin derivative (HPD) and the clinical product Photofrin (porfimer sodium) are manufactured via acetylation and alkaline hydrolysis, positioning it as an essential synthetic building block and analytical reference standard in the photodynamic therapy (PDT) field [1][3].

Why Hematoporphyrin Cannot Substitute for Photofrin or Porphyrin Mixtures


Hematoporphyrin is a single, well-defined molecular entity (C₃₄H₃₈N₄O₆, MW 598.69), whereas the most common clinical comparator—Photofrin (porfimer sodium)—is a complex, incompletely characterized mixture of monomeric, dimeric, and oligomeric porphyrins containing over 60 distinct chemical species, of which approximately 85% are oligomeric material [1][2]. This compositional heterogeneity results in documented batch-to-batch variability in Photofrin's photophysical properties, cellular uptake, and photodynamic potency, making it unsuitable as a reproducible research tool or analytical standard [1]. Furthermore, Photofrin cannot be treated as a single compound in pharmacokinetic studies, whereas hematoporphyrin's defined structure permits precise molar dosing, structure-activity relationship studies, and unambiguous analytical quantification [2][3]. For laboratories synthesizing HPD in-house, for investigators requiring a traceable reference material, or for teams developing novel porphyrin conjugates, substituting hematoporphyrin with a clinical mixture introduces experimental confounders that undermine data reproducibility.

Quantitative Differentiation Evidence for Procurement Decisions


Defined Single Entity vs. Complex Oligomeric Mixture

Hematoporphyrin is a single, fully characterized molecule (CAS 14459-29-1, C₃₄H₃₈N₄O₆, MW 598.69 g/mol) suitable for use as an analytical reference standard . In contrast, Photofrin (porfimer sodium) is a complex mixture comprising monomers, dimers, and higher oligomers—a heterogeneous composition that cannot be treated as a single compound in pharmacokinetic or structure-activity studies [1]. HPLC analysis confirms that Photofrin II contains approximately 40% acid-stable oligomeric material of variable composition, while hematoporphyrin is a single chromatographic peak [2]. Gel chromatographic studies further demonstrate that Photofrin and various HPD preparations contain widely different quantities of monomer, dimer, and oligomeric porphyrins depending on the manufacturing process [3].

Chemical composition Batch reproducibility Analytical reference standard Porphyrin characterization

Singlet Oxygen Quantum Yield: Hematoporphyrin vs. Photofrin

In a direct comparative study measuring singlet oxygen (¹O₂) quantum yields (ΦΔ) of multiple photodynamic agents under identical conditions, hematoporphyrin IX exhibited a ΦΔ of 0.73, while Photofrin registered a ΦΔ of 0.89 [1]. This 0.16 absolute difference (approximately 18% lower for hematoporphyrin) is consistent across multiple measurement conditions using the lysozyme photosensitization internal actinometry method at pH 7.4 in phosphate buffer with 1% Triton X-100 [1]. The same study reported protoporphyrin IX at ΦΔ = 0.56 and zinc protoporphyrin IX at ΦΔ = 0.91, placing hematoporphyrin in an intermediate position among porphyrin-based photosensitizers [1]. Independently, Mathai et al. (2007) reported ΦΔ values for hematoporphyrin IX (free-base form) in the range of 0.44 to 0.85 depending on solvent, confirming the solvent-dependent nature of its photophysical behavior [2].

Singlet oxygen quantum yield Photophysical characterization Type II photodynamic reaction ROS generation efficiency

Photobleaching Quantum Yield: Hematoporphyrin vs. Photofrin II

In a controlled comparative study of photobleaching kinetics under standardized irradiation conditions, the initial photobleaching quantum yield of hematoporphyrin (HP) was measured at 4.7 × 10⁻⁵, while Photofrin II (PF II) exhibited a quantum yield of 5.4 × 10⁻⁵ [1]. This represents a ~13% lower photobleaching rate for hematoporphyrin, indicating marginally greater photostability under the test conditions (pH 7.4 phosphate buffer, air-equilibrated) [1]. The study further demonstrated that D₂O increased photobleaching yields only slightly and that the singlet oxygen quencher azide (0.1 M) had no significant effect, suggesting that the photobleaching mechanism for both compounds involves complex pathways beyond simple ¹O₂-mediated self-oxidation [1]. For comparison, the same study reported photobleaching quantum yields of 9.8 × 10⁻⁶ for tetra(4-sulfonatophenyl)porphine (TSPP) and 2.8 × 10⁻⁵ for uroporphyrin I, placing both HP and PF II at the higher end of photolability among clinically relevant porphyrins [1].

Photobleaching Photostability PDT dosimetry Porphyrin degradation kinetics

Photosensitizing Efficiency in Human Adenocarcinoma Cells

In a systematic in vitro comparison using the human colon adenocarcinoma cell line WiDr, the photosensitizing efficiency of four porphyrin-based agents was ranked by clonogenic survival following equal-concentration drug exposure and irradiation [1]. Photofrin II was approximately 5-fold more effective than hematoporphyrin derivative (HPD), 25-fold more effective than hematoporphyrin (HP), and 50-fold more effective than tetrasodium-meso-tetra(4-sulfonatophenyl)porphine (TPPS₄) [1]. Critically, the study demonstrated that differences in clonogenic cell survival could not be explained by differences in singlet oxygen production (from published ΦΔ values) but were instead attributable to differences in cellular drug uptake; a reduction in drug uptake into cells was sufficient to explain the differences between Photofrin II, HPD, and HP [1]. This finding establishes that the ~25-fold potency gap between Photofrin II and hematoporphyrin is primarily a function of cellular pharmacokinetics rather than intrinsic photochemical efficiency [1].

Photodynamic cytotoxicity Clonogenic assay Drug uptake Photosensitizer potency ranking

In Vitro Phototoxicity in Human Glioma Cells

Hematoporphyrin demonstrates dose-dependent photodynamic cytotoxicity in human glioma cell lines under red light irradiation . In U87 glioblastoma cells, hematoporphyrin (20–120 nM, 60 min incubation) inhibited cell viability with an IC₅₀ of 85 nM, while in U251 glioma cells the IC₅₀ was 166 nM . At the IC₅₀ concentration (85 nM) in U87 cells, hematoporphyrin induced apoptosis via ROS generation and produced characteristic morphological changes including cell shrinking and fragmentation . In vivo, intraperitoneal administration of hematoporphyrin (5–10 mg/kg) with red light irradiation rapidly decreased tumor size in a rat model, with necrosis attributed to both direct tumor cell phototoxicity and secondary vascular effects . These potency values provide a reference baseline for laboratories comparing novel photosensitizer candidates against a well-characterized first-generation compound.

Glioma IC50 Phototoxicity Apoptosis In vitro pharmacology

Optimal Research and Industrial Application Scenarios


Analytical Reference Standard for HPLC Method Development

As a single, chromatographically defined molecular entity (C₃₄H₃₈N₄O₆, MW 598.69, >95% purity), hematoporphyrin serves as an ideal reference standard for developing and validating HPLC, LC-MS, and spectrophotometric methods used to characterize complex porphyrin mixtures such as HPD and Photofrin . Unlike Photofrin—which contains over 60 compounds including ~40% acid-stable oligomeric material and cannot be resolved to a single peak [1]—hematoporphyrin produces a single, reproducible chromatographic signal, enabling accurate calibration curves, system suitability testing, and batch-to-batch consistency verification [2]. This application is supported by multiple independent HPLC analyses confirming hematoporphyrin as the monomeric constituent present in all HPD formulations, with its content varying significantly across different commercial preparations (highest in HPS, lowest in Photofrin II) [2].

Synthetic Precursor for HPD and Custom Porphyrin Conjugates

Hematoporphyrin is the essential starting material for synthesizing hematoporphyrin derivative (HPD) via acetylation followed by alkaline hydrolysis—the established manufacturing route to Photofrin-like clinical photosensitizer mixtures . The defined structure of hematoporphyrin enables precise stoichiometric control over the derivatization reaction, allowing laboratories to produce HPD batches with tailored oligomer distributions for structure-activity relationship studies . Furthermore, the two 1-hydroxyethyl groups and two propionic acid side chains provide well-defined chemical handles for conjugation chemistry, supporting the synthesis of hematoporphyrin ethers (which exhibit up to 10-fold stronger cellular photoinactivation efficiency than HPD and Photofrin II [1]), hematoporphyrin-platinum(II) conjugates [2], and PEGylated hematoporphyrin derivatives for improved solubility and biodistribution. The use of a defined monomeric precursor—rather than an undefined clinical mixture—ensures the analytical traceability of the final conjugate product.

Affinity Chromatography Substrate for Heme-Binding Proteins

Hematoporphyrin (Photodyn/Sensibion) is a well-established substrate for the affinity chromatography purification of heme-binding proteins, including hemopexin and other heme-responsive regulatory proteins . Its defined molecular structure (iron-free protoporphyrin IX derivative with hydrated vinyl groups) allows covalent immobilization onto chromatographic supports via its propionic acid side chains while preserving the porphyrin macrocycle's recognition surface for protein binding . This application exploits hematoporphyrin's structural similarity to heme (protoporphyrin IX with Fe²⁺) while eliminating the redox activity and aggregation tendencies of the metallated form, providing a stable, defined affinity ligand that is commercially available at >95% purity from multiple suppliers .

Low-Potency Photosensitizer Control for Mechanistic PDT Research

For PDT mechanism studies requiring discrimination between photochemical efficiency and cellular pharmacokinetic contributions to overall photodynamic effect, hematoporphyrin provides a uniquely valuable experimental tool [1]. The West et al. (1989) study demonstrated that the ~25-fold lower photosensitizing efficiency of hematoporphyrin relative to Photofrin II is primarily attributable to reduced cellular uptake rather than to differences in singlet oxygen quantum yield, making hematoporphyrin the appropriate control compound for isolating uptake-dependent variables in PDT experimental designs [1]. Additionally, its slightly slower photobleaching rate (Φ_bleach = 4.7 × 10⁻⁵ vs. 5.4 × 10⁻⁵ for Photofrin II [2]) supports extended illumination protocols where sensitizer persistence is required. Its intermediate singlet oxygen quantum yield (ΦΔ = 0.73) further positions it as a moderate-efficiency reference for benchmarking next-generation photosensitizers .

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